Cas no 1374404-06-4 (1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium)

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium Chemical and Physical Properties
Names and Identifiers
-
- 1-PYRIDIN-2-YL-METHYL-3-SULFONATOPROPYL-IMIDAZOLIUM
- 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium
-
- Inchi: 1S/C12H15N3O3S/c16-19(17,18)9-3-7-15-8-6-14-12(15)10-11-4-1-2-5-13-11/h1-2,4-6,8H,3,7,9-10H2,(H,16,17,18)
- InChI Key: CRPDWWHXNOSRFO-UHFFFAOYSA-N
- SMILES: C1(CC2=NC=CC=C2)NC=C[N+]=1CCCS([O-])(=O)=O
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR323005-250mg |
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium |
1374404-06-4 | 250mg |
£375.00 | 2023-09-02 | ||
Cooke Chemical | LN8415057-1g |
1374404-06-4 | 3-(3-(Pyridin-2-ylmethyl)-1H-imidazol-3-ium-1-yl)propane-1-sulfonate | 1g |
RMB 6356.00 | 2025-02-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00851850-1g |
1-PYridin-2-yl-methyl-3-sulfonatopropyl-imidazolium |
1374404-06-4 | 95% | 1g |
¥7945.0 | 2023-04-02 |
1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium Related Literature
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium
Recent Advances in the Study of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium (CAS: 1374404-06-4)
The compound 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium (CAS: 1374404-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ionic liquid derivative, characterized by its unique structural features, has demonstrated promising applications in drug delivery, catalysis, and biomolecular interactions. Recent studies have focused on elucidating its physicochemical properties, biocompatibility, and potential therapeutic uses, making it a subject of intense scientific inquiry.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium as a novel solubilizing agent for poorly water-soluble drugs. The research highlighted its ability to enhance the bioavailability of hydrophobic compounds, such as anticancer agents, through the formation of stable micellar structures. The study employed dynamic light scattering (DLS) and nuclear magnetic resonance (NMR) spectroscopy to characterize these interactions, providing mechanistic insights into its solubilization capabilities.
In another groundbreaking study, researchers investigated the catalytic potential of this compound in asymmetric synthesis. The presence of both pyridinium and imidazolium moieties was found to facilitate enantioselective transformations, particularly in the synthesis of chiral intermediates for pharmaceutical applications. This work, published in ACS Catalysis, underscores the versatility of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium in synthetic chemistry.
Recent advancements have also explored its biocompatibility and toxicity profile. A 2024 preclinical study evaluated its safety in mammalian cell lines and animal models, revealing low cytotoxicity and favorable pharmacokinetic properties. These findings, documented in Biomaterials Science, suggest its potential as a safe excipient for drug formulations, though further clinical validation is warranted.
Looking ahead, ongoing research aims to optimize the structural derivatives of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium for targeted drug delivery systems. Computational modeling and high-throughput screening are being employed to identify analogs with enhanced binding affinities for specific biological targets. These efforts are expected to pave the way for its broader application in precision medicine and personalized therapeutics.
In conclusion, 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium (CAS: 1374404-06-4) represents a multifaceted compound with significant potential in pharmaceutical sciences. Its unique properties and diverse applications make it a valuable subject for continued research and development in the chemical biology and drug discovery arenas.
1374404-06-4 (1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium) Related Products
- 1804132-19-1(Ethyl 2-cyano-6-(3-oxopropyl)phenylacetate)
- 1895676-06-8(3-methoxy-4-(piperazin-1-yl)methylphenol)
- 2361817-90-3(N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1804462-41-6(3-Amino-2-(chloromethyl)-6-(difluoromethyl)pyridine-4-carboxylic acid)
- 937604-32-5(3-Fluoropropyl 4-(1,3-thiazolan-2-yl)phenyl ether)
- 852367-17-0(1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione)
- 1602223-83-5(2-(5-bromopyridin-3-yl)cyclopropan-1-amine)
- 920227-58-3(1-(5-chloro-2-nitrobenzoyl)-4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1804765-60-3(Ethyl 2-(fluoromethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 2434-49-3(5,6-Dihydro-6-methyluracil)



